2-(3,5-Dichlorophenoxy)aniline
Description
Overview of Substituted Phenoxy-Aniline Chemical Scaffolds in Contemporary Research
Substituted phenoxy-aniline scaffolds are integral to various areas of modern chemical research, particularly in medicinal chemistry and drug discovery. The aniline (B41778) moiety is a well-established pharmacophore, while the phenoxy group can act as a flexible linker or introduce specific electronic and steric properties. The combination of these two components into a single scaffold creates a versatile building block for constructing more complex molecules.
Researchers utilize these scaffolds to develop compounds with a wide range of biological activities. The ability to modify the substitution patterns on both the aniline and phenoxy rings allows for the fine-tuning of a molecule's pharmacological profile, including its bioavailability, solubility, and selectivity for specific biological targets. cresset-group.com The 2-substituted aniline scaffold, in particular, has been widely applied in the development of anti-tumor agents. mdpi.com For instance, substituted aniline pyrimidine (B1678525) derivatives have been investigated as potent dual inhibitors for certain kinases, demonstrating the utility of this structural motif in designing targeted therapies. mdpi.com The phenoxy group itself is recognized as a good leaving group in certain reactions, which adds to the synthetic versatility of these scaffolds. nih.gov
The strategic replacement of anilines with other chemical groups is a common tactic in medicinal chemistry to mitigate potential metabolic instability or toxicity while enhancing desired pharmacological properties. cresset-group.com The phenoxy-aniline core provides a robust framework that allows for such systematic modifications, making it a privileged structure in the synthesis of novel compounds.
Historical Evolution of Research on Chlorinated Anilines and Phenoxy Ethers
The study of chlorinated anilines and phenoxy ethers has evolved significantly since the foundational discoveries in organic chemistry.
Chlorinated Anilines: The history of anilines dates back to the early 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. wikipedia.orgbritannica.com Subsequent work by chemists like Friedlieb Runge, Carl Julius Fritzsche, and Nikolay Zinin contributed to understanding its properties and synthesis from coal tar and nitrobenzene (B124822). wikipedia.orgnih.gov August Wilhelm von Hofmann was instrumental in demonstrating that these various isolates were the same compound, which became known as aniline. wikipedia.orgnih.gov
The introduction of chlorine atoms to the aniline structure marked a significant advancement, leading to the development of a vast array of intermediates for industrial applications. Haloanilines became crucial starting materials for many fine chemicals, including dyes, drugs, herbicides, and polymers. researchgate.net The chlorination of anilines and other aromatic amines has been a subject of mechanistic studies to understand the reaction pathways involved. acs.org Chlorinated aniline derivatives such as 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) are used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. nih.gov
Phenoxy Ethers: Ethers, compounds featuring an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are a fundamental class of organic compounds. libretexts.org The term "phenoxy" specifically denotes a phenyl group attached to an oxygen atom (C₆H₅O-). libretexts.org Phenol (B47542) moieties are key structural motifs in many areas of chemical research, from polymers to pharmaceuticals. researchgate.net The synthesis and reactions of phenoxy ethers have been a cornerstone of organic chemistry for many decades. Early research focused on understanding their synthesis, such as through the reaction of a phenoxide with an alkyl halide, and their relative inertness, which made them useful as solvents. Research from the mid-20th century explored their role in reaction kinetics, such as the inhibition of phenol alkylations. acs.org More recently, phenoxy scaffolds have been utilized in complex syntheses, for example, in the preparation of quinoxaline (B1680401) derivatives where the phenoxy group can act as a leaving group. nih.gov
Significance of 2-(3,5-Dichlorophenoxy)aniline as a Research Subject and Building Block
The compound this compound is significant due to its potential as a specialized building block in organic synthesis. Its structure combines the features of a chlorinated phenoxy group and an aniline, making it a precursor for more complex molecules with potential applications in agrochemicals and pharmaceuticals. Halogenated amino diphenyl ethers are an important class of intermediates. google.com
The specific substitution pattern of this compound is key to its utility. The amino group at the 2-position of the aniline ring is available for a variety of chemical transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of new functional groups. britannica.com The presence of two chlorine atoms on the phenoxy ring at the 3- and 5-positions provides steric bulk and influences the electronic properties of the molecule, which can direct the outcome of subsequent reactions.
While direct research on this compound is not extensively documented in publicly available literature, its structural analogs are well-represented. For example, 2-(2,4-dichlorophenoxy)aniline (B1329690) is used as an intermediate in multi-step syntheses. chemicalbook.com Similarly, the related compound 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) is an important intermediate in the production of antimicrobial agents. google.com The synthesis of such molecules often involves the reduction of a corresponding nitrobenzene precursor. google.com
The properties of dichloroanilines, which form part of the core structure, vary significantly based on the isomer, as shown in the table below. This illustrates how the specific placement of chlorine atoms in this compound is expected to confer distinct physical and chemical characteristics.
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 2,3-Dichloroaniline (B127971) | 608-27-5 | C₆H₅Cl₂N | 162.02 | 20-25 | 252 |
| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 162.02 | 47-50 | 251 |
| 3,5-Dichloroaniline (B42879) | 626-43-7 | C₆H₅Cl₂N | 162.02 | 51-53 | 260 |
Data sourced from PubChem and other chemical supplier databases. sigmaaldrich.comnih.govwikipedia.org
Given the established utility of substituted anilines as synthetic building blocks and the specific reactivity imparted by halogen substituents, this compound represents a valuable, though specialized, reagent for constructing complex organic molecules. Its significance lies in its potential to introduce a dichlorinated phenoxy moiety into a target structure, a feature sought after in the design of bioactive compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRRBVQNAXVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542723 | |
| Record name | 2-(3,5-Dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76838-75-0 | |
| Record name | 2-(3,5-Dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Studies on 2 3,5 Dichlorophenoxy Aniline and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods are used to determine electronic state energy values, oscillator strengths, and the molecular orbitals involved in electronic transitions. nih.gov For aniline (B41778) derivatives, such calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a crucial indicator of molecular reactivity; a smaller gap suggests higher reactivity and feasibility for electronic transitions, making the compound suitable for various electronic and optical applications. scispace.com For instance, in a study of a cyanurated H-acid (CHA) azo dye, a low energy gap of 2.947 eV indicated high feasibility for HOMO to LUMO transitions. scispace.com Similarly, DFT calculations on N,N′-diphenylguanidinium 3,5-dichlorobenzoate predicted a HOMO-LUMO energy gap of 4.70 eV. researchgate.net
Table 1: Predicted Electronic Properties of Aniline Analogues from Quantum Chemical Calculations
| Compound/Derivative Class | Method | Key Findings | Reference |
|---|---|---|---|
| N,N′-diphenylguanidinium 3,5-dichlorobenzoate | DFT | HOMO-LUMO Energy Gap: 4.70 eV | researchgate.net |
| Cyanurated H-acid (CHA) azo dye | DFT (B3LYP) | HOMO-LUMO Energy Gap: 2.947 eV; Indicates high reactivity. | scispace.com |
| 2-amino-1,3-dicyano-5,6,7,8-tetrahydronaphthalene derivatives | Quantum Chemistry | Long-wavelength absorption involves multiple electronic transitions. | nih.gov |
| 1,4,3,5-oxathiadiazepane 4,4-dioxides | DFT (B3LYP/6-31G(d,p)) | Analysis of ionization potential, electron affinity, and electrophilicity. | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govglobalresearchonline.net
For aniline derivatives, docking studies have been employed to explore their potential as inhibitors of various enzymes. For example, studies on 2-(3-R-1H-1,2,4-triazol-5-yl)anilines identified them as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET) tyrosine kinases, which are implicated in non-small cell lung cancer. researchgate.net In these simulations, the aniline fragment was found to play an important role in the molecule's location within the active site of the enzymes. researchgate.net
The process involves preparing the 3D structures of both the ligand (e.g., 2-(3,5-Dichlorophenoxy)aniline) and the protein target, often obtained from the Protein Data Bank (PDB). globalresearchonline.netresearchgate.net Docking software then calculates the binding affinity (often expressed as a binding energy in kcal/mol) and visualizes the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the target's binding pocket. globalresearchonline.netresearchgate.net In a study of dichloro aniline derivatives, docking simulations revealed that a potent compound formed hydrogen bonds and hydrophobic interactions with key residues like GLN 94, TRP 95, and PHE 8 in the binding pocket of an E. coli protein (PDB ID: 2Y2T). globalresearchonline.net
Table 2: Examples of Molecular Docking Studies on Aniline Analogues
| Ligand Class | Protein Target (PDB ID) | Docking Software | Key Interaction Findings | Reference |
|---|---|---|---|---|
| Dichloro aniline derivatives | E. coli protein (2Y2T) | Glide, AutoDock | H-bonds with GLN 94; Hydrophobic interactions with TRP95, ILE 6. | globalresearchonline.net |
| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR (2ITY), RET (2IVU) | AutoDock Vina | High affinity towards EGFR and RET; Aniline fragment is key for binding. | researchgate.net |
| Para-aminobenzoic acid 1,3,5 triazine derivatives | Pf-DHFR-TS (1J3I, 1J3K) | Not Specified | Interactions with Phe58, IIe164, Ser111, Arg122. | malariaworld.org |
| Ortho vanillin-based scaffolds | Bacillus subtilis (6UF6), Proteus vulgaris (5HXW) | AutoDock | Used to identify atomic level contact between ligands and proteins. | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a time-resolved view of the dynamic behavior of molecules and their complexes. nih.gov This method simulates the movements of atoms and molecules over time, offering insights into conformational changes, binding stability, and the dynamics of ligand-protein interactions that are often inaccessible through static methods like docking alone. nih.gov
MD simulations can be used to study the conformational dynamics of a protein's active site upon ligand binding. For instance, simulations of phosphodiesterase-5 (PDE5) have shown that structural motifs surrounding the binding site can switch between active and inactive conformations, a process that is influenced by inhibitor binding. nih.gov The simulations can reveal how the binding of a ligand stabilizes a particular protein conformation. nih.gov
The process typically starts with the docked complex of the ligand and protein. The system is then placed in a simulation box, often with water molecules, and subjected to energy minimization and equilibration steps before the production simulation. nih.gov Analysis of the MD trajectory can then reveal fluctuations in the ligand's position, changes in protein structure, and the persistence of intermolecular interactions, such as hydrogen bonds, over the simulation time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov These models allow for the rapid prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing candidates for synthesis. nih.gov
For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity (logP). nih.gov In one study, a model for 81 aniline derivatives was constructed using descriptors calculated from their optimized geometries, such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume. nih.gov The resulting models, developed using methods like Multiple Linear Regression (MLR), showed a high correlation between the experimental and predicted values, confirming their predictive power. nih.gov
Developing a QSAR model involves calculating a wide range of molecular descriptors for a set of compounds with known activities. A statistical method is then used to select the most relevant descriptors and build a mathematical equation that links them to the activity. The predictive ability of the model is then validated using internal and external test sets of compounds. Such models can provide valuable insights into the structural features that are either beneficial or detrimental to the desired activity. nih.gov
In Silico Prediction of Environmental Fate Parameters
Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. nih.gov Workflows have been developed to predict physicochemical properties for a vast number of environmental chemicals. For example, models built using data from the EPA's EPI Suite™ can estimate parameters such as octanol-water partition coefficient (log P), water solubility (log S), boiling point (BP), and bioconcentration factor (log BCF). nih.govresearchgate.net These models use molecular fingerprints and machine learning algorithms to achieve high predictive accuracy. researchgate.net
Table 3: Predicted Environmental and Physicochemical Properties for Dichloroaniline Isomers
| Compound | Property | Predicted Value | Source |
|---|---|---|---|
| 3,5-Dichloroaniline (B42879) | XLogP3 | 2.9 | PubChem nih.gov |
| 3,5-Dichloroaniline | 72-h EC50 (Algal Growth) | 4.39 mg/L | Wikipedia wikipedia.org |
| 2,5-Dichloroaniline | XLogP3 | 2.9 | PubChem nih.gov |
| Aniline Derivatives | Water Solubility (LogS) | Predicted to be water-soluble (range -3.80 to -2.20) | SwissADME nih.gov |
Investigation of Structure Activity Relationships Sar Within 2 3,5 Dichlorophenoxy Aniline Derivatives
Impact of Halogenation Patterns on Molecular Recognition and Activity
The number, type, and position of halogen atoms on both the phenoxy and aniline (B41778) rings of the core structure are critical determinants of biological activity. Halogens influence the molecule's electronic properties, lipophilicity, and ability to form halogen bonds, all of which affect interaction with biological targets.
Research on halogenated anilines has demonstrated that these substitutions significantly enhance antimicrobial and antibiofilm activities. nih.gov For instance, studies comparing different halogenated anilines revealed that the presence and position of halogens like chlorine and bromine are key for bioactivity. The 3,5-disubstitution pattern, as seen in the parent compound, is often associated with potent activity. In one study, 3,5-dibromoaniline (B181674) showed a lower minimum inhibitory concentration (MIC) against Uropathogenic Escherichia coli (UPEC) than 4-bromo-3-chloroaniline, indicating that the specific halogenation pattern directly impacts antimicrobial potency. nih.gov The presence of halogen atoms appears to enhance binding affinity to enzymes, such as adenylate cyclase, through stabilizing halogen bond interactions. nih.gov
In the context of enzyme inhibition, such as with cytochrome P450 (CYP) enzymes, the degree of halogenation on phenoxyaniline (B8288346) analogs plays a crucial role. For example, di- and tri-halogenated phenoxyaniline congeners show different inhibition profiles against various CYP2B enzymes. nih.gov Similarly, in a series of compounds targeting the PPARγ receptor, a 3,5-dichloro aniline moiety was a key component. Further halogen substitutions on other parts of the molecule, such as a bromine atom on a linked benzene (B151609) ring, were found to enhance affinity through halogen bonding with amino acid residues like Phe282 in the ligand-binding pocket. nih.gov
The strategic placement of halogens can also enhance the activity of phenolic compounds, a concept that extends to phenoxy aniline derivatives. Studies on halogenated phenols have shown that specific patterns, such as tri-iodination, can dramatically increase antimicrobial efficacy while potentially mitigating toxicity. nih.gov This highlights that strategic halogenation is a critical tool for enhancing the biological activity of aromatic compounds. nih.gov
| Compound/Derivative | Substitution Pattern | Observed Effect on Activity | Target/Assay |
| 3,5-Dibromoaniline | 3,5-dibromo on aniline | MIC of 100 µg/mL. nih.gov | Uropathogenic E. coli |
| 4-Bromo-3-chloroaniline | 4-bromo, 3-chloro on aniline | MIC of 200 µg/mL. nih.gov | Uropathogenic E. coli |
| 2',4',5'-Tri-chlorophenoxyaniline | 2',4',5'-trichloro on phenoxy | Potent inhibitor of CYP2B enzymes. nih.gov | Cytochrome P450 2B |
| INT131 Analog | 3,5-dichloro on aniline, plus 2,4-dichloro on benzenesulfonamide | High-affinity ligand for PPARγ. nih.gov | PPARγ Receptor |
| INT131 Analog with Bromine | 3,5-dichloro on aniline, plus 4-bromo on benzenesulfonamide | Higher affinity for PPARγ due to halogen bonding. nih.gov | PPARγ Receptor |
Role of the Phenoxy Moiety in Modulating Interaction Specificity
In studies of phenoxyaniline analogs as inhibitors of cytochrome P450 enzymes, the phenoxy group is integral to the diphenyl ether structure that mimics environmental toxicants like polybrominated diphenyl ethers (PBDEs). nih.gov The interaction of this moiety with the enzyme's active site is a key determinant of inhibition potency.
Furthermore, the phenoxy ring can be a site for additional substitutions that modulate activity. For instance, in a series of fungicidal compounds based on a diaryl amine scaffold, the nature of the phenyl ring (analogous to the phenoxy ring in 2-(3,5-Dichlorophenoxy)aniline) was critical. Modifications on this ring, including the addition of electron-withdrawing groups, were explored to enhance fungicidal activity. nih.gov The electronic properties of the phenoxy group can influence the reactivity and binding capacity of the entire molecule. Investigations into phenoxy derivatives of other heterocyclic systems have shown that substituents on the phenoxy ring can alter the molecule's sensitivity to environmental stimuli, indicating its role in modulating electronic and interactive properties. urfu.ru
Influence of Aniline Substituents on Biological Activity Profiles
Substituents on the aniline ring, beyond the foundational 3,5-dichloro pattern, profoundly impact the biological activity of the derivatives. These modifications can alter the molecule's electronic nature, lipophilicity, and steric profile, thereby fine-tuning its interaction with specific biological targets.
The electronic properties of substituents are a key factor. Studies on various aniline derivatives have consistently shown that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can have opposing effects on activity. For example, in the development of fungicidal diaryl amines, the addition of a strong EWG like a nitro group (NO₂) at the 4-position of the aniline ring was found to uniquely enhance fungicidal activity. nih.gov Conversely, in studies of allylamine (B125299) derivatives synthesized from aromatic amines, compounds with electron-rich substituents (EDGs) like dimethoxy and methylenedioxy groups showed better antioxidant activity, suggesting they are better hydrogen donors. A derivative with a strongly deactivating nitro group exhibited no detectable antioxidant activity. acs.org
The position of the substituent on the aniline ring is also critical. Research on 1,2,3-triazole derivatives linked to an aniline moiety showed that the substitution position (ortho, meta, or para) significantly affects properties like lipophilicity, which in turn influences pharmacokinetic profiles such as human intestinal absorption. nih.gov For instance, compounds with allyl, nitro-benzyl, and chlorophenyl substituents showed the highest lipophilicity when the aniline was substituted at the meta position. nih.gov
The nature and position of substituents can also influence binding to specific enzymes. In a series of histone deacetylase (HDAC) inhibitors, compounds with a substituent at the C-4 position of a phenoxazine (B87303) ring (a related structure) exhibited stronger activity against class IIa HDACs than those with a substituent at the C-3 position. nih.gov This indicates that the precise placement of functional groups on the aniline-like moiety is crucial for directing isoform selectivity.
| Aniline Ring Substituent | Position | Effect on Activity | Compound Class/Target |
| -NO₂ (Nitro) | 4-position | Enhanced fungicidal activity. nih.gov | Fungicidal diaryl amines |
| -OCH₃ (Methoxy) | 3,4-dimethoxy | Increased antioxidant activity. acs.org | Allylamine derivatives |
| -Cl (Chloro) | 4-position | Less antioxidant activity than EDGs. acs.org | Allylamine derivatives |
| -NO₂ (Nitro) | 4-position | No detectable antioxidant activity. acs.org | Allylamine derivatives |
| Hydroxyimidamide | 4-position | Enhanced Class IIa HDAC inhibition. nih.gov | Phenoxazine HDAC inhibitors |
| Hydroxyimidamide | 3-position | Weaker Class IIa HDAC inhibition. nih.gov | Phenoxazine HDAC inhibitors |
Rational Design Strategies Informed by SAR Insights
A thorough understanding of the structure-activity relationships of this compound derivatives provides a powerful foundation for the rational design of new and improved molecules. By leveraging SAR data, medicinal chemists can make targeted modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
One key strategy involves using computational tools like molecular docking and quantitative structure-activity relationship (3D-QSAR) modeling. For instance, docking analyses of herbicidal compounds revealed that specific derivatives could bind more intensively than existing herbicides to target proteins like the auxin-signaling F-box protein 5 (AFB5). mdpi.com 3D-QSAR analysis of halogenated anilines indicated that electrostatic favorability at the third and fourth positions of the aniline ring is critical for bioactivity, providing a clear roadmap for designing new antimicrobial agents. nih.gov
Rational design also involves mimicking the structure of known active compounds. The diaryl amine scaffold of the fungicide Fluazinam, for example, served as a template to design new chlorothalonil (B1668833) derivatives by reacting it with various substituted phenyl amines. This led to the discovery of potent fungicidal leads which were then further optimized based on SAR findings, such as the beneficial effect of an electron-withdrawing group at the 4-position. nih.gov
Furthermore, SAR insights guide the modification of different molecular fragments to balance efficacy and drug-likeness. In the development of antitubercular agents based on an N-(3,5-dichlorophenyl) scaffold, initial compounds with good activity posed challenges regarding toxicity. Subsequent SAR analysis guided the synthesis of derivatives with more balanced characteristics. researchgate.net This iterative process of design, synthesis, and testing, informed by a deep understanding of how specific structural features contribute to biological activity, is the cornerstone of modern drug discovery.
Environmental Behavior and Degradation Pathways of 2 3,5 Dichlorophenoxy Aniline Analogues
Environmental Persistence and Transformation in Different Media
The persistence of a chemical in the environment is dictated by its resistance to various degradation processes. For analogues of 2-(3,5-Dichlorophenoxy)aniline, this persistence can vary significantly depending on the specific chemical structure and the environmental medium.
In soil, the half-life of related compounds like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is reported to be between 17 and 39 days. researchgate.net However, the presence of different functional groups can alter this persistence. For instance, a study on 4-(2,4-dichlorophenoxy)aniline (B88344) indicated low biodegradability, with less than 20% degradation observed in a ready biodegradability test. cefic-lri.org The water solubility of compounds like 2-(2,4-Dichlorophenoxy)aniline (B1329690) hydrochloride suggests it is likely to be mobile in the environment and may spread within water systems. thermofisher.com
The transformation of these compounds in the environment can lead to the formation of various intermediates. For example, the fungicide iprodione (B1672158) is known to be transformed into 3,5-dichloroaniline (B42879) (3,5-DCA) in soil by various microbial species. oup.com These transformation products may have their own distinct environmental fate and toxicity profiles.
The mobility of these compounds in soil and their potential to leach into groundwater is a significant concern. The low adsorption of some chlorophenoxy herbicides to soil particles, coupled with their water solubility, gives them a high potential for mobility in water and subsequent entry into aquatic ecosystems. researchgate.net
Biodegradation Mechanisms and Microbial Contributions
Biodegradation, the breakdown of organic matter by microorganisms, is a primary route for the removal of many synthetic chemicals from the environment. The structural complexity of this compound analogues influences their susceptibility to microbial attack.
Under aerobic conditions, the biodegradation of chloroanilines, which are structural components of the target compound's analogues, often proceeds through oxidative pathways. For instance, the aerobic degradation of 3,5-dichloroaniline (3,5-DCA) by Pseudomonas sp. DCA-1 involves the conversion of 3,5-DCA to 3,5-dichlorocatechol (B76880). nih.gov This intermediate is then further mineralized. nih.gov
The degradation of the widely used herbicide 2,4-D by the bacterium Cupriavidus gilardii T-1 has been shown to proceed through the cleavage of the ether bond to form 2,4-dichlorophenol (B122985) (2,4-DCP). This is followed by hydroxylation to 3,5-dichlorocatechol, which then undergoes ortho-cleavage.
The general pathway for the aerobic degradation of many aniline (B41778) derivatives involves initial dioxygenation to form a catechol, which is then susceptible to ring cleavage.
In anaerobic environments, such as sediments and some groundwater, reductive dechlorination is a key degradation mechanism for chlorinated aromatic compounds. In the case of 3,5-DCA, the anaerobic bacterium Dehalobacter sp. DH-1 has been shown to convert it to 3-chloroaniline (B41212). nih.gov This process involves the removal of a chlorine atom from the aromatic ring, which often reduces the toxicity of the compound and can make it more amenable to further degradation.
Studies on other dichlorinated anilines, such as 2,3-dichloroaniline (B127971), have also demonstrated anaerobic dechlorination, with the formation of monochlorinated anilines as intermediates. biorxiv.org The complete mineralization of these compounds under anaerobic conditions is often a slower process than aerobic degradation and may require the synergistic action of different microbial populations.
A number of microbial strains capable of degrading chloroanilines and related compounds have been isolated and characterized. For the degradation of 3,5-DCA, a key intermediate of some this compound analogues, specific strains of Pseudomonas and Dehalobacter have been identified as key players in aerobic and anaerobic environments, respectively. nih.gov
Research into the genetic basis of this degradation has led to the identification of specific gene clusters. In Pseudomonas sp. DCA-1, two gene clusters, ddoA1A2A3A4 and ddoBCDE, have been found to be responsible for the degradation of 3,5-DCA. The ddoA1A2A3A4 cluster encodes the dioxygenase that converts 3,5-DCA to 3,5-dichlorocatechol, while the ddoBCDE cluster is involved in the subsequent mineralization of this intermediate. nih.gov
Similarly, various bacterial strains, including species of Arthrobacter and Pseudomonas, have been identified that can degrade the fungicide iprodione, leading to the formation of 3,5-DCA. oup.com
| Degrading Microorganism | Degraded Compound | Environment | Key Degradation Step/Product | Reference |
| Pseudomonas sp. DCA-1 | 3,5-Dichloroaniline (3,5-DCA) | Aerobic | Conversion to 3,5-dichlorocatechol | nih.gov |
| Dehalobacter sp. DH-1 | 3,5-Dichloroaniline (3,5-DCA) | Anaerobic | Conversion to 3-chloroaniline | nih.gov |
| Cupriavidus gilardii T-1 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aerobic | Cleavage to 2,4-dichlorophenol | |
| Pseudomonas fluorescens | Iprodione | Aerobic | Transformation to N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine | oup.com |
| Pseudomonas paucimobilis | N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine | Aerobic | Degradation to 3,5-dichloroaniline | oup.com |
| Arthrobacter sp. | Iprodione | Aerobic | Degradation to 3,5-dichloroaniline | oup.com |
Photodegradation Processes in Aquatic and Atmospheric Environments
Photodegradation, the breakdown of chemicals by light, can be a significant environmental fate process, particularly in aquatic systems and the atmosphere. This process can occur through direct photolysis, where the chemical itself absorbs light energy, or indirect photolysis, which involves photosensitizers.
For chloroanilines, photolysis in surface waters can be a relatively rapid process, with half-lives on the order of hours to days, depending on factors such as water clarity and the presence of organic matter. mdpi.com The photodegradation of pesticides can proceed through various reaction pathways, including oxidation by hydroxyl radicals. nih.gov
The study of photodegradation mechanisms can be enhanced by compound-specific isotope analysis (CSIA), which can provide insights into the rate-limiting steps of the reaction. nih.gov While specific data on the photodegradation of this compound is limited, the known reactivity of its constituent parts, the dichlorophenoxy and aniline moieties, suggests that it would be susceptible to photodegradation. For instance, the photocatalytic degradation of related compounds like 2,3-dichlorophenol (B42519) and aniline has been documented. researchgate.net
Environmental Transport and Distribution Modeling
Predicting the environmental transport and distribution of chemicals is crucial for assessing exposure and risk. Multimedia environmental models, such as the Risk-Screening Environmental Indicators (RSEI) model, use a chemical's physicochemical properties to estimate its fate and transport in the environment. epa.gov These models consider processes like volatilization, degradation in different media (air, water, soil), and partitioning between these compartments.
The water solubility of compounds like 2-(2,4-Dichlorophenoxy)aniline hydrochloride indicates a potential for transport in water. thermofisher.com Models can be used to simulate the movement of such chemicals from their point of release and to predict their concentrations in various environmental compartments. However, the accuracy of these models depends on the availability of reliable data on the chemical's properties and degradation rates. For many analogues of this compound, such specific data may be lacking, necessitating the use of data from structurally similar compounds as surrogates.
Q & A
Q. Q1. What are the recommended methods for synthesizing 2-(3,5-Dichlorophenoxy)aniline with high purity?
A1. Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling between 3,5-dichlorophenol and 2-nitroaniline derivatives. Key steps include:
- Substrate preparation : Use 3,5-dichlorophenol and 2-nitroaniline in a polar aprotic solvent (e.g., DMF) with a copper catalyst .
- Reduction : Reduce the nitro group to an amine using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (e.g., ammonium formate) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >98% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Q. Q2. How can researchers characterize the structural integrity of this compound?
A2. Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the aromatic substitution pattern (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹³C NMR: Cl substituents at C3/C5 and phenoxy linkage at C2) .
- Mass spectrometry : ESI-MS in positive ion mode ([M+H]⁺ expected at m/z 258.0 for C₁₂H₈Cl₂NO) .
- HPLC : Retention time comparison against certified reference materials (e.g., Kanto Reagents catalog, PHY series) .
Q. Q3. What are the stability considerations for this compound under laboratory storage conditions?
A3. Stability is influenced by:
- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation.
- Moisture avoidance : Use desiccants in sealed containers to inhibit hydrolysis of the aniline group .
- Compatibility : Avoid contact with oxidizing agents (e.g., peroxides, chlorates) due to risks of exothermic decomposition .
Advanced Research Questions
Q. Q4. How do substituent positions (e.g., Cl, OCH₃) on the phenoxy ring affect the reactivity of this compound in cyclization reactions?
A4. Substituent electronic effects dictate reaction pathways:
- Electron-withdrawing groups (Cl) : Enhance electrophilicity at the ortho/para positions, facilitating cyclization to dibenzofuran derivatives. For example, this compound undergoes cyclization in acidic media to form 1,3,7-trichlorodibenzofuran (TCDF) .
- Steric hindrance : Bulky substituents (e.g., OCH₃) at C3/C5 reduce reaction yields by impeding ring closure. Computational modeling (DFT) can predict regioselectivity .
Q. Q5. What analytical strategies resolve contradictions in reported degradation rates of this compound in environmental matrices?
A5. Discrepancies arise from matrix-specific variables:
- Microbial activity : Aerobic degradation in sand filters (e.g., 10.5 min residence time) shows faster breakdown compared to anaerobic sediments .
- Analytical bias : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for recovery losses in LC-MS/MS workflows .
- pH dependence : Degradation accelerates under alkaline conditions (pH >9) due to hydroxide-mediated cleavage of the phenoxy bond .
Q. Q6. How can computational methods predict the biological activity of this compound derivatives?
A6. Molecular docking and QSAR models are employed:
- Target identification : Dock derivatives into enzyme active sites (e.g., cytochrome P450, HMGR) using AutoDock Vina. Cl substituents enhance binding affinity to hydrophobic pockets .
- ADMET profiling : Predict pharmacokinetics (e.g., logP ~3.2) and toxicity (e.g., Ames test alerts for mutagenicity) via SwissADME or ProTox-II .
Q. Q7. What experimental designs mitigate byproduct formation during functionalization of this compound?
A7. Optimize reaction conditions:
- Temperature control : Maintain <80°C during alkylation to prevent C–N bond cleavage.
- Catalyst selection : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize homo-coupling byproducts .
- Real-time monitoring : In-situ IR spectroscopy tracks intermediate formation (e.g., imine or amide byproducts) .
Data Contradiction Analysis
Q. Q8. Why do conflicting reports exist on the mutagenicity of this compound?
A8. Variations stem from assay conditions:
- Metabolic activation : S9 liver homogenate in Ames tests increases mutagenic potential via nitroso intermediate formation .
- Strain specificity : Salmonella TA98 shows higher sensitivity than TA100 due to frameshift mutation mechanisms .
Q. Q9. How can researchers reconcile discrepancies in reported melting points for this compound derivatives?
A9. Standardize measurement protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
